![molecular formula C10H18ClNOS B1491502 2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide CAS No. 2097956-55-1](/img/structure/B1491502.png)
2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide
Overview
Description
2-Chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide, also known as CNETB, is an organic compound belonging to the family of amides. It is an important intermediate in the synthesis of many pharmaceuticals, and is commonly used in laboratory experiments.
Scientific Research Applications
Synthesis of Novel Derivatives
Compounds similar to “2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide” have been used to synthesize new derivatives with potential biological activity. For example, 2-Chloro-N,N-diethylacetamide has been used to create new spiro [cyclopropane-1,4′-pyrazol-3-one] derivatives .
Antimicrobial Activity
Related chloroacetamide compounds have shown antimicrobial activity against Gram-positive bacteria, suggesting that “2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide” could potentially be explored for its antibacterial properties .
Chemical Warfare Agent Precursors
Some chloroacetamides have been synthesized as analytical standards for monitoring potential chemical warfare agent precursors. This indicates a possible application in the field of national security and defense .
Anticancer Properties
Derivatives of chloroacetamides have been synthesized and screened for anticancer properties. This suggests that “2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide” might be researched for its potential anticancer effects .
properties
IUPAC Name |
2-chloro-N-ethyl-N-(thiolan-3-yl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNOS/c1-3-9(11)10(13)12(4-2)8-5-6-14-7-8/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZICLQPBPWVTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC)C1CCSC1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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